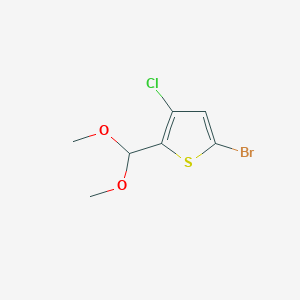

5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene

Description

5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene is a halogenated thiophene derivative featuring bromo, chloro, and dimethoxymethyl substituents. Thiophenes are aromatic heterocycles with a sulfur atom, known for their stability and versatility in organic synthesis, pharmaceuticals, and materials science . The compound’s structure combines electron-withdrawing groups (Br, Cl) and an electron-donating dimethoxymethyl group, creating a unique electronic profile.

Properties

IUPAC Name |

5-bromo-3-chloro-2-(dimethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClO2S/c1-10-7(11-2)6-4(9)3-5(8)12-6/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZPGEGKESETJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C(S1)Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene typically involves the halogenation of a thiophene derivative followed by the introduction of the dimethoxymethyl group. One common method includes:

Halogenation: Starting with 2-thiophenecarboxaldehyde, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the thiophene ring.

Dimethoxymethylation: The resulting halogenated thiophene is then treated with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group at the 2-position.

Industrial Production Methods

Industrial production of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Thiophene sulfoxides and sulfones.

Reduction Products: Dihydrothiophenes.

Coupling Products: Aryl or alkyl-substituted thiophenes.

Scientific Research Applications

5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene depends on its specific application and the context in which it is used. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effects of the dimethoxymethyl group. These substituents can modulate the electron density on the thiophene ring, affecting its reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Thiophene derivatives are widely studied for their structural diversity and functional adaptability. Below is a comparative analysis of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene with structurally related compounds:

Structural and Electronic Properties

Key Observations :

- Difluoromethyl (CF₂H) in the analog reduces electron density, favoring nucleophilic attack.

- Methoxyphenyl substitution in enhances π-conjugation, improving photophysical properties.

Solubility and Physicochemical Behavior

- 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene: Dimethoxymethyl may slightly improve water solubility compared to non-polar analogs, but bromo and chloro substituents dominate, favoring organic solvents (e.g., DCM, THF).

- 3-Bromo-2-chloro-5-(difluoromethyl)thiophene : Highly lipophilic due to CF₂H; insoluble in water.

- 2-Chloro-5-(4-methoxyphenyl)thiophene : Soluble in polar aprotic solvents (DMF, DMSO) due to methoxyphenyl group.

Key Insights :

Biological Activity

5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring with bromine and chlorine substituents, along with dimethoxymethyl groups. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

3. Anti-inflammatory Effects

Preliminary investigations suggest that 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene may also exhibit anti-inflammatory effects. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

-

Antimicrobial Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent. -

Anticancer Study

In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating promising anticancer activity .

The biological activity of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene can be attributed to several mechanisms:

- Membrane Disruption : For its antimicrobial effects, the compound disrupts bacterial membranes, leading to leakage of cellular contents.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene | Antimicrobial, Anticancer | 15 (MCF-7), 20 (PC-3) | Membrane disruption, Apoptosis induction |

| Thieno[2,3-d]pyrimidine | Antimicrobial | 25 | Membrane disruption |

| Pyridazinone derivatives | Anticancer | 30 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.